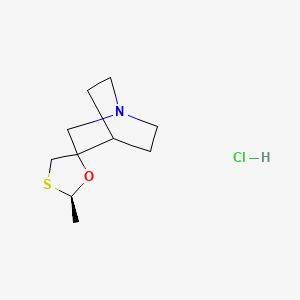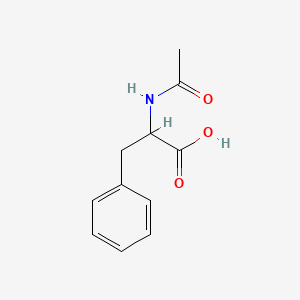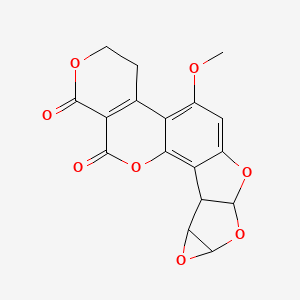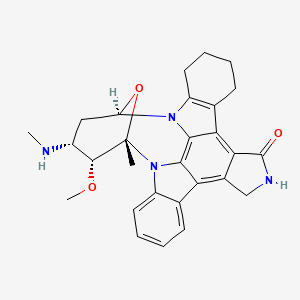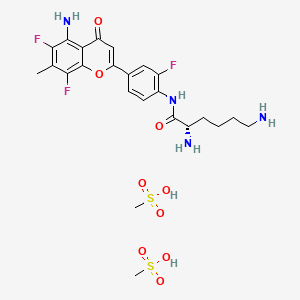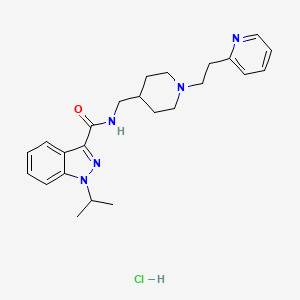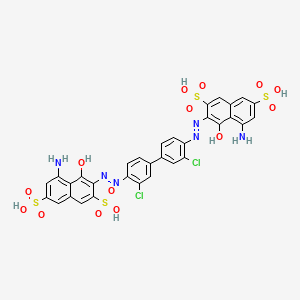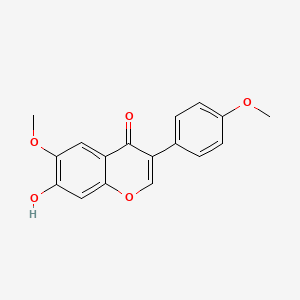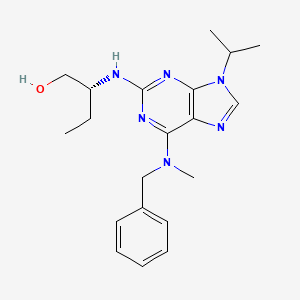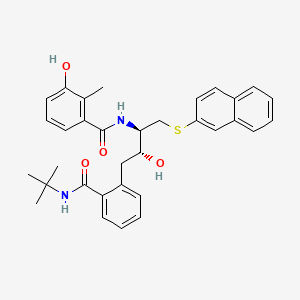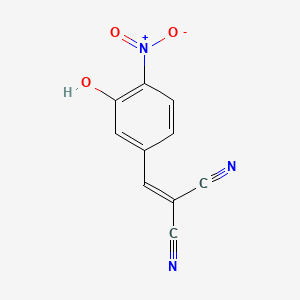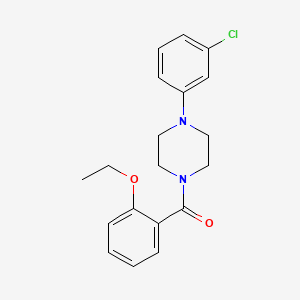
1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AK301 is a potent and selective inhibitor of tubulin polymerization and an effective sensitizer of cancer cells to apoptotic ligands (EC50 < 200 nM). Colon cancer cells arrested in mitosis with AK301 readily underwent a p53-dependent apoptosis following compound withdrawal and arrest release. This apoptotic response was significantly higher for AK301 than for other mitotic inhibitors tested (colchicine, vincristine, and BI 2536).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Piperazine derivatives, including those similar to 1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various microorganisms, highlighting their potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antituberculosis Studies
- Research has been conducted on piperazine derivatives for their potential anticancer and antituberculosis properties. These studies demonstrate the significant bioactivity of such compounds, including the inhibition of cancer cell growth and tuberculosis bacteria (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antihistamine Properties
- Piperazine compounds have been explored for their antihistamine properties, being effective in treating conditions like urticaria and allergic rhinitis. This underscores their relevance in allergy treatment research (Arlette, 1991).
Neuropharmacological Effects
- The neuropharmacological effects of certain piperazine compounds have been studied, demonstrating their potential in affecting serotonin receptors and influencing neurotransmitter activities in the brain (Fuller, Snoddy, Mason, & Owen, 1981).
Pharmacokinetics and Metabolism
- The pharmacokinetics and metabolism of specific piperazine derivatives have been extensively studied in animal models, providing insights into their absorption, distribution, metabolism, and excretion, which is crucial for drug development (Singh, Chen, Jin, Silva, Arison, Lin, & Wong, 2001).
Solubility and Partitioning in Biological Solvents
- The solubility and partitioning behavior of piperazine compounds in various biological solvents have been analyzed, contributing to our understanding of their potential as pharmaceutical agents (Volkova, Levshin, & Perlovich, 2020).
Eigenschaften
CAS-Nummer |
314022-97-4 |
|---|---|
Produktname |
1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine |
Molekularformel |
C19H21ClN2O2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3 |
InChI-Schlüssel |
UTBDVNWZTNDVJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone AK301 compound |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



